Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid
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Overview
Description
Exo-3-(4-methylbenzoyl)-bicyclo[221]heptane-endo-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a 4-methylbenzoyl group and a carboxylic acid group attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene. After the initial cycloaddition, the resulting product undergoes further functionalization to introduce the 4-methylbenzoyl and carboxylic acid groups. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl group can be replaced with other functional groups using appropriate nucleophiles.
Scientific Research Applications
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of the 4-methylbenzoyl and carboxylic acid groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic framework but differ in their functional groups, leading to variations in their chemical and biological properties.
4-methylbenzoyl derivatives: Compounds with the 4-methylbenzoyl group but different core structures can have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18O3 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14+/m1/s1 |
InChI Key |
OLIJDVVFIGHTLM-RFGFWPKPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
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